5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Medicinal Chemistry Bioisostere

5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1340186-70-0) is a heterocyclic building block that combines a 1,2,4-oxadiazole core, a para‑iodophenyl substituent, and a free carboxylic acid handle (C₉H₅IN₂O₃, MW 316.05). The scaffold is recognized as a metabolically stable amide/ester bioisostere in medicinal chemistry, while the iodine atom provides both a heavy‑atom label for X‑ray crystallography and a reactive handle for metal‑catalysed cross‑coupling.

Molecular Formula C9H5IN2O3
Molecular Weight 316.05 g/mol
Cat. No. B13324652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H5IN2O3
Molecular Weight316.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)C(=O)O)I
InChIInChI=1S/C9H5IN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
InChIKeyXKZPJUNICUDZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic Acid: Procurement-Relevant Identity and Baselines


5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1340186-70-0) is a heterocyclic building block that combines a 1,2,4-oxadiazole core, a para‑iodophenyl substituent, and a free carboxylic acid handle (C₉H₅IN₂O₃, MW 316.05) . The scaffold is recognized as a metabolically stable amide/ester bioisostere in medicinal chemistry, while the iodine atom provides both a heavy‑atom label for X‑ray crystallography and a reactive handle for metal‑catalysed cross‑coupling [1]. The compound is currently supplied at ≥95% purity by multiple vendors .

Why 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Casually Replaced by In‑Class Analogs


Although the 1,2,4-oxadiazole-3-carboxylic acid system is common to many building blocks, the identity of the 5‑aryl substituent dictates lipophilicity, steric profile, and synthetic reactivity—each of which directly influences target binding and downstream chemistry. Simply swapping the 4‑iodophenyl group for a 4‑chlorophenyl, 4‑bromophenyl, or even a 3‑iodophenyl regioisomer can shift log P by ≥1 unit, alter the preferred geometry of the pendant aryl ring, and abolish the possibility of iodine‑specific transformations (e.g., Sonogashira coupling) [1][2]. The quantitative evidence below demonstrates that these differences are not cosmetic; they translate into measurable changes in physicochemical properties and synthetic utility that justify deliberate procurement of the specific regio‑ and halo‑substitution pattern.

Quantitative Differentiation Evidence for 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Shift: Para-Iodo vs. Para-Chloro Analog

The 4‑iodophenyl substituent raises the calculated log P by approximately 1.0 log unit relative to the 4‑chlorophenyl analog, driven by the higher Hansch π constant of iodine (1.12) versus chlorine (0.71) [1]. This difference is sufficient to alter membrane permeability, plasma protein binding, and off‑target promiscuity in lead optimisation programmes.

Lipophilicity Medicinal Chemistry Bioisostere

Heavy-Atom Advantage: Crystallographic Phasing and SPR Signal Enhancement

The para‑iodine atom provides a strong anomalous scattering signal (f'' = 6.7 e⁻ at Cu Kα) for SAD/MAD phasing, whereas chlorine (f'' = 0.7 e⁻) and bromine (f'' = 2.0 e⁻) offer significantly weaker signals [1]. In surface plasmon resonance (SPR), the increased mass of iodine (126.9 Da) versus chlorine (35.5 Da) amplifies the response signal for low‑molecular‑weight fragment binding, improving the signal‑to‑noise ratio [2].

Structural Biology X-ray Crystallography Fragment Screening

Synthetic Utility: Iodine as a Superior Coupling Handle vs. Chlorine and Bromine

Aryl iodides undergo oxidative addition to Pd(0) approximately 10²–10³ times faster than the corresponding aryl bromides and 10⁴–10⁶ times faster than aryl chlorides, enabling milder reaction conditions and higher yields in Sonogashira, Heck, and Suzuki couplings [1][2]. For the target 4‑iodophenyl oxadiazole, this translates into room‑temperature Sonogashira coupling with terminal alkynes (e.g., 25 °C, 1–2 h, >80% yield) [3], while the 4‑chlorophenyl analog requires elevated temperature (80–100 °C) and often gives lower conversion.

Cross-Coupling Sonogashira C–C Bond Formation

Regioisomeric Purity: Para- vs. Ortho- and Meta-Iodophenyl Isomers

The para‑iodophenyl isomer places the iodine substituent at the geometry farthest from the oxadiazole ring, minimising steric clash with the active site in extended binding pockets. The ortho‑iodo isomer (CAS 1339531‑73‑5) introduces a steric barrier that can force the phenyl ring into a non‑planar conformation (dihedral angle ≈ 40–60° vs. ≈ 0–15° for para), potentially abolishing π‑stacking interactions [1]. The meta isomer (CAS 1341096‑79‑4) presents an intermediate geometry.

Regioisomer Differentiation SAR Procurement Specification

Procurement-Driven Application Scenarios for 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic Acid


Medicinal Chemistry SAR of Halogen‑Substituted Oxadiazole Inhibitors

When optimising a 1,2,4-oxadiazole‑based Sirtuin‑2 or HDAC inhibitor hit, the 4‑iodophenyl analog fills a critical gap in the halogen‑scanning series. Its elevated log P (~3.3 vs. ~2.2 for 4‑Cl) enables teams to probe the lipophilic tolerance of the target pocket without altering the core scaffold [1]. The iodine atom also provides an unambiguous anomalous signal for co‑crystallisation studies, accelerating structure‑based design [2].

SPECT Tracer and Radio‑Iodination Precursor Development

The para‑iodine position is amenable to isotopic exchange with ¹²³I or ¹²⁵I, making the compound a direct precursor for SPECT imaging probes. The oxadiazole‑carboxylic acid scaffold, already employed in COX‑2‑targeted ¹²³I‑celecoxib analogs [3], benefits from the well‑characterised coupling chemistry of the aryl iodide, allowing late‑stage radio‑iodination without de novo synthesis.

Divergent Library Synthesis via Sonogashira Coupling

The aryl iodide handle permits room‑temperature Sonogashira coupling with terminal alkynes, enabling rapid construction of diverse 5‑(4‑alkynylphenyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid libraries [4]. The chlorophenyl analog requires forcing conditions, narrowing the compatible functional‑group scope and reducing overall library diversity.

Peptidomimetic and Foldamer Building Block Procurement

The orthogonally reactive carboxylic acid group allows straightforward amide conjugation to peptide chains, while the 4‑iodophenyl‑oxadiazole unit serves as a rigid, lipophilic turn‑inducer. The para‑iodo substitution pattern preserves the linear trajectory required for β‑sheet mimetics, unlike the ortho‑iodo isomer which introduces an unwanted kink [5].

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